![molecular formula C9H10O B118314 2-Indanol CAS No. 4254-29-9](/img/structure/B118314.png)
2-Indanol
Overview
Description
2-Indanol, also known as 2-Hydroxyindan, is an organic compound with the molecular formula C9H10O . It is stabilized by internal hydrogen bonding in its most stable form .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered ring with a hydroxyl (OH) group attached to the second carbon of the five-membered ring .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 68-71 °C . It has a density of 1.2±0.1 g/cm³, a boiling point of 249.5±29.0 °C at 760 mmHg, and a flash point of 87.6±16.5 °C . Its molecular weight is 134.18 g/mol .Scientific Research Applications
Intramolecular Hydrogen Bonding and Conformational Studies
Stabilization and Conformations : 2-Indanol is stabilized by internal hydrogen bonding between its hydroxyl hydrogen atom and the pi-cloud of the benzene ring. Studies reveal that this compound exists in multiple conformations, interchanging through ring-puckering vibration and internal rotation of the OH group. This is significant for understanding molecular dynamics and interactions (Al‐Saadi, Wagner, & Laane, 2006).
Spectroscopy and Quantum Chemistry : Investigations using spectroscopic methods and quantum chemistry calculations have identified three conformational isomers of this compound. Understanding these conformations is crucial for potential applications in chemical modeling and synthesis (Das, Mahato, Panja, & Chakraborty, 2003).
Synthesis and Catalysis
Synthesis of Optically Active Compounds : this compound is used in the synthesis of optically active compounds like vicinal cis-aminoindanols, which are important for the development of HIV protease inhibitors and chiral ligands or auxiliaries in asymmetric transformations (Cho & Choi, 2002).
Catalysis in Chemical Reactions : Studies show the use of this compound in selective oxidation or etherification reactions, demonstrating its role in the synthesis of various organic compounds (Bouquillon, Hénin, & Muzart, 2000).
Biocatalysis and Pharmacology
Biocatalytic Methods : this compound derivatives have been synthesized using biocatalytic methods, exhibiting antifungal activity. This showcases its potential in pharmacology and as an intermediate in synthesizing biologically active compounds (Pinedo-Rivilla et al., 2020).
Kinetic Resolution in Drug Synthesis : The use of this compound in the kinetic resolution of secondary alcohols for the synthesis of enantiomeric drugs highlights its importance in pharmaceutical applications (Galvão et al., 2018).
Spectroscopy and Photoelectron Studies
- REMPI and ZEKE Spectroscopy : this compound has been studied using two-color resonantly enhanced multiphoton ionization and zero kinetic energy photoelectron spectroscopy, contributing to a deeper understanding of its electronic structure and behavior under ionization (He & Kong, 2006).
Chemical Synthesis and Purification
- Synthesis and Purification Techniques : Research has been conducted on the synthesis of indanol derivatives, like 2-(1,1,2,3,3-Pentamethylindan-5yl)propanol, and their purification methods, which is important for producing high-purity compounds for various applications (Sun Baoguo, 2013).
Mechanism of Action
Target of Action
2-Indanol, also known as 2-Hydroxyindan , is a chemical compound with the molecular formula C9H10O It’s known that this compound is used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that this compound is stabilized by internal hydrogen bonding in its most stable form . This could potentially influence its interaction with its targets.
Biochemical Pathways
This compound is involved in the bioconversion of indene to (2R)-indandiol, a process catalyzed by the enzymatic bioreaction network in Rhodococcus sp . This bioconversion is significant for the synthesis of cis-1-amino-2-indanol, a precursor of the HIV protease inhibitor, Indinavir .
Pharmacokinetics
It’s known that the indanyl ester of carbenicillin, a related compound, is rapidly absorbed and hydrolyzed to carbenicillin plus indanol once absorbed .
Result of Action
Its role in the synthesis of biologically active compounds suggests it may have significant effects at the molecular level .
Action Environment
It’s known that this compound is stabilized by internal hydrogen bonding in its most stable form , which could potentially be influenced by environmental conditions.
properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGCKSAIIHOKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195332 | |
Record name | Indan-2-ol | |
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Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Indanol | |
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CAS RN |
4254-29-9 | |
Record name | 2-Indanol | |
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Record name | Indan-2-ol | |
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Record name | 2-Indanol | |
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Record name | Indan-2-ol | |
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Record name | INDAN-2-OL | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Indanol?
A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.
Q2: What are the different conformations of this compound and their relative stability?
A2: this compound exists in four possible conformations due to ring puckering and internal rotation of the OH group. The most stable conformation features an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the benzene ring. This conformation represents approximately 82% of the molecules at 90 °C. []
Q3: How does intramolecular hydrogen bonding influence the structure of this compound?
A3: Ab initio calculations and spectroscopic studies show that intramolecular hydrogen bonding in this compound significantly influences the puckering potential of the five-membered ring. The hydrogen bond, estimated at ~6.5 kJ/mol, leads to a higher ring-puckering barrier in the ground state compared to the unsubstituted indan. [, ]
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Researchers employ various spectroscopic methods, including resonance-enhanced multiphoton ionization (REMPI), zero kinetic energy (ZEKE) photoelectron spectroscopy, fluorescence excitation spectroscopy, infrared (IR) absorption, and vibrational circular dichroism (VCD) spectroscopy to characterize the conformations and vibrational modes of this compound. [, , ]
Q5: How is this compound used in asymmetric synthesis?
A5: Derivatives of this compound, particularly cis-1-amino-2-indanol, are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. They provide effective stereocontrol in various reactions, including aldol reactions, asymmetric hydrogenations, and Diels-Alder reactions. [, , , ]
Q6: What types of metal complexes are formed with this compound derivatives and what are their catalytic applications?
A6: this compound derivatives form complexes with various transition metals, including titanium, palladium, ruthenium, and chromium. These complexes exhibit catalytic activity in asymmetric reactions such as enantioselective hydrogenation of ketones, ring-opening of meso aziridines, and 1,3-dipolar cycloaddition reactions. [, , , , ]
Q7: How does the substitution pattern on the this compound scaffold affect catalytic activity and enantioselectivity?
A7: The substituents on the this compound scaffold play a crucial role in determining the steric and electronic properties of the resulting ligands and catalysts. For instance, the size of the substituent at the 7-position of cis-1-amino-2-indanol impacts the stereoselectivity in asymmetric 6π-azaelectrocyclization reactions. [, ]
Q8: How is computational chemistry used to study this compound and its derivatives?
A8: Researchers employ density functional theory (DFT) calculations and ab initio methods to study the conformational behavior, vibrational frequencies, potential energy surfaces, and hydrogen bonding characteristics of this compound. Computational studies also aid in understanding the mechanism and selectivity of reactions involving this compound-derived catalysts and ligands. [, , , ]
Q9: Can computational methods predict the enantioselectivity of reactions catalyzed by this compound-derived complexes?
A9: Yes, computational modeling, such as DFT calculations, can be used to predict the enantioselectivity of reactions catalyzed by this compound-derived complexes. By modeling the transition states of the reaction pathways leading to different enantiomers, researchers can estimate the energy differences and predict the enantiomeric excess of the product. []
Q10: How is this compound used in the pharmaceutical industry?
A10: (1S,2R)-1-Amino-2-indanol is a key intermediate in the synthesis of Indinavir, an HIV protease inhibitor marketed as CRIXIVAN™. [, ]
Q11: Can microorganisms be used to produce enantiomerically pure this compound derivatives?
A11: Yes, enzymatic biotransformations using lipases and ω-transaminases can be employed to synthesize enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol. This approach offers a sustainable alternative to traditional chemical synthesis. []
Q12: What are the challenges associated with the bioconversion of indene to this compound derivatives?
A12: The bioconversion of indene to valuable this compound derivatives, such as cis-(1S,2R)-indandiol, faces challenges related to the toxicity of the substrate, product, and by-products to the microorganisms involved. Multiparameter flow cytometry helps assess these toxic effects and guide strain selection and process optimization. []
Q13: What are some potential applications of this compound derivatives beyond pharmaceuticals?
A13: this compound derivatives show promise in diverse fields:
- Antioxidants: 2,3-dihydroxylated this compound, synthesized using the toluene o-xylene monooxygenase (ToMO) enzyme, exhibits potent antioxidant activity in vitro and protects rat cardiomyoblasts from oxidative stress. [, ]
- Materials Science: Chiral azo-calix[4]arene derivatives functionalized with this compound units create photo-responsive surfaces with potential applications in controlled drug release and biosensing. []
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